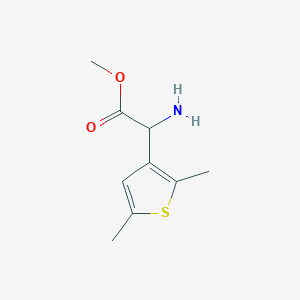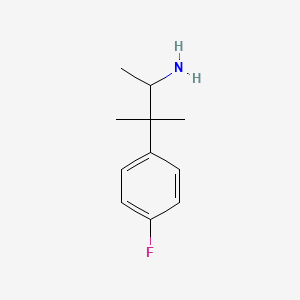![molecular formula C13H18N4 B13584185 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
准备方法
The synthesis of 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde under specific conditions to form an intermediate, which is then further reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine core or the piperazine ring are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
作用机制
The mechanism of action of 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and migration .
相似化合物的比较
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine can be compared with other pyrrolopyridine derivatives, such as:
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This derivative has shown potent activity as a selective RORC2 inverse agonist, demonstrating good metabolic stability and oral bioavailability.
2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine): This compound is another example of a pyrrolopyridine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
1-methyl-3-(piperazin-1-ylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-16-9-11(10-17-7-5-14-6-8-17)12-3-2-4-15-13(12)16/h2-4,9,14H,5-8,10H2,1H3 |
InChI 键 |
AIQCTJBFLJOQFG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1N=CC=C2)CN3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


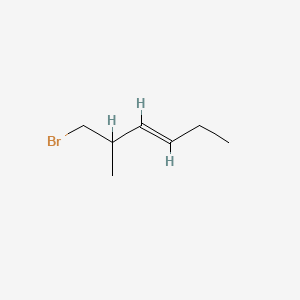

![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)

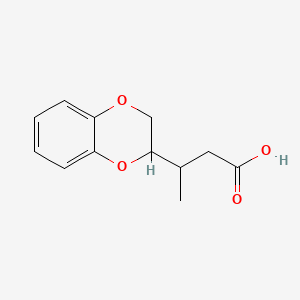
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
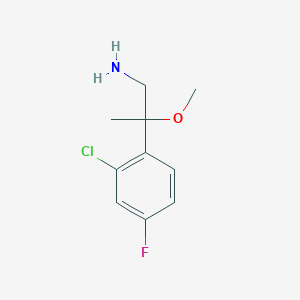
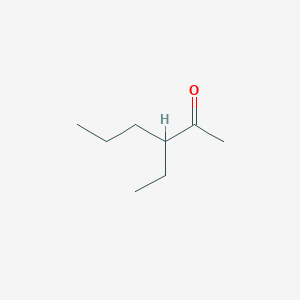
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
